Mass Shift Differentiation: MMTS-d3 (+3.02 Da) vs. Unlabeled MMTS for Isotope Dilution MS Quantification
Methyl Methanethiosulfonate-d3 (MMTS-d3) provides a +3.02 Da mass shift relative to unlabeled MMTS (molecular weight 126.20 Da for unlabeled vs. 129.22 Da for deuterated), enabling baseline-resolved MS1 detection for isotope dilution quantification . This 3 Da difference—achieved through substitution of three hydrogen atoms with deuterium on the methyl group—exceeds the minimum 3 Da separation threshold required to avoid isotopic envelope overlap in small-molecule LC-MS quantification [1]. In contrast, MMTS-13C (CAS 1309943-60-9) provides only a +1 Da mass shift, which may result in partial isotopic overlap and reduced quantitative dynamic range in complex matrices .
| Evidence Dimension | Mass shift relative to unlabeled MMTS for MS1-based quantification |
|---|---|
| Target Compound Data | +3.02 Da (MW = 129.22 Da) |
| Comparator Or Baseline | MMTS-13C: +1 Da (MW = 127.18 Da) |
| Quantified Difference | MMTS-d3 provides 3× greater mass separation from the unlabeled analyte compared to MMTS-13C |
| Conditions | Calculated from molecular formulas: MMTS-d3 (C2H3D3O2S2) vs. unlabeled MMTS (C2H6O2S2); MMTS-13C (C13CH6O2S2) |
Why This Matters
Greater mass separation reduces isotopic interference and improves quantitative accuracy in LC-MS/MS assays, making MMTS-d3 the preferred internal standard over single-isotope labeled alternatives.
- [1] Gu H, Ren D. Stable isotope labeling by essential nutrients in cell culture for quantitative proteomics. In: Quantitative Proteomics by Mass Spectrometry. Methods Mol Biol. 2020;2051:3-16. View Source
